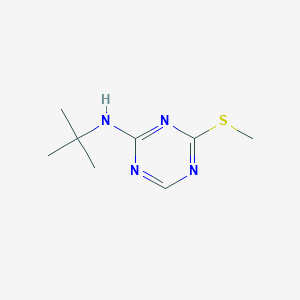
N-tert-Butyl-4-(methylsulfanyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a tert-butyl group, a methylthio group, and an amine group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with tert-butylamine and methylthiol. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with the tert-butyl and methylthio groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Aplicaciones Científicas De Investigación
N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methylthio groups can influence the compound’s binding affinity and selectivity towards these targets. The triazine ring can participate in hydrogen bonding and π-π interactions, which can modulate the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(tert-Butyl)-4-chloro-1,3,5-triazin-2-amine
- N-(tert-Butyl)-4-methoxy-1,3,5-triazin-2-amine
- N-(tert-Butyl)-4-ethylthio-1,3,5-triazin-2-amine
Uniqueness
N-(tert-Butyl)-4-(methylthio)-1,3,5-triazin-2-amine is unique due to the presence of both tert-butyl and methylthio groups, which confer distinct chemical properties and reactivity. The combination of these groups with the triazine ring enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
109202-19-9 |
|---|---|
Fórmula molecular |
C8H14N4S |
Peso molecular |
198.29 g/mol |
Nombre IUPAC |
N-tert-butyl-4-methylsulfanyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H14N4S/c1-8(2,3)12-6-9-5-10-7(11-6)13-4/h5H,1-4H3,(H,9,10,11,12) |
Clave InChI |
IZIIEFRMCHRVKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=NC(=NC=N1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



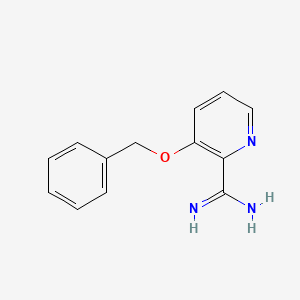
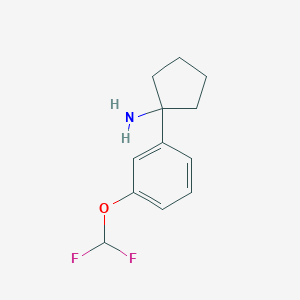
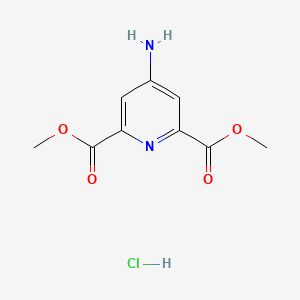

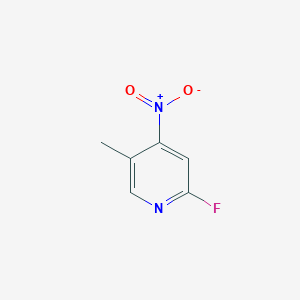
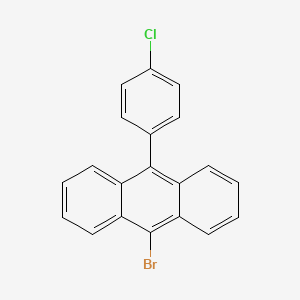
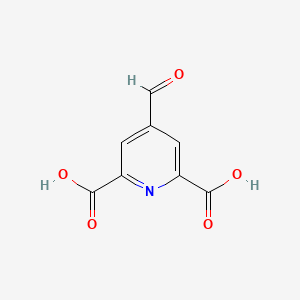
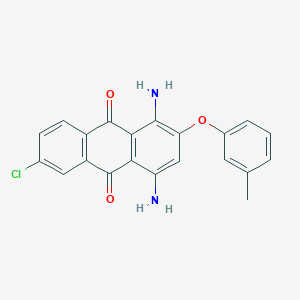
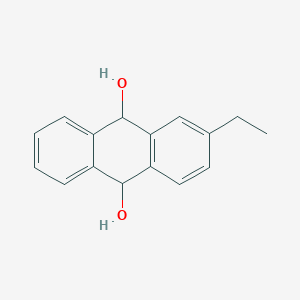
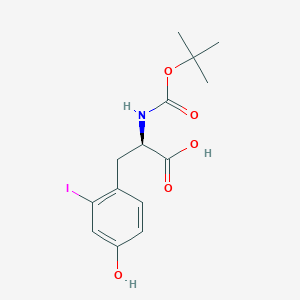
![Thiazolo[4,5-c]pyridin-4(5h)-one](/img/structure/B13135818.png)
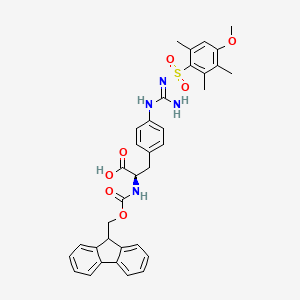
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B13135833.png)
